5-(pyridin-3-yl)-1H-indazol-3-amine
CAS No.:
Cat. No.: VC18736968
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10N4 |
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Molecular Weight | 210.23 g/mol |
IUPAC Name | 5-pyridin-3-yl-1H-indazol-3-amine |
Standard InChI | InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16) |
Standard InChI Key | YRQFMGQEYZAZOZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
5-(Pyridin-3-yl)-1H-indazol-3-amine (CAS: 1176535-07-1) is a bicyclic aromatic compound with the molecular formula C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol. Key structural features include:
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Indazole core: A benzannulated pyrazole ring with an amine group at position 3.
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Pyridin-3-yl substituent: A pyridine ring attached at position 5 of the indazole via a carbon-carbon bond .
Table 1: Physicochemical Properties
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.60 (d, J=4.8 Hz, 1H, pyridine-H), 8.10 (s, 1H, indazole-H), 7.85–7.45 (m, 4H, aromatic-H), 5.60 (s, 2H, NH₂) .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a two-step protocol:
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Suzuki-Miyaura Cross-Coupling:
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Amide Coupling (for derivatives):
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O | 70 |
Amide Formation | EDC, DMAP, DCM | 60–80 |
Structural Modifications
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Pyridine Position: Replacing the 3-pyridinyl group with 4-pyridinyl improves haspin inhibition (IC₅₀ from 240 nM to 78 nM) .
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N1 Acylation: Introducing m-hydroxyphenyl acetic acid at N1 enhances potency (e.g., compound 21, IC₅₀ = 78 nM) .
Biological Activity and Mechanism
Kinase Inhibition Profile
5-(Pyridin-3-yl)-1H-indazol-3-amine exhibits selective inhibition against haspin, a kinase regulating histone H3 phosphorylation. Comparative data with analogs:
Table 3: Haspin Inhibitory Activity
Compound | Pyridine Position | IC₅₀ (nM) | Selectivity vs. Clk4 |
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5-(Pyridin-3-yl) analog | 3-pyridinyl | 240 | 8-fold |
5-(Pyridin-4-yl) analog | 4-pyridinyl | 78 | 15-fold |
Anticancer Effects
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NCI-60 Cell Line Screening: Derivatives show growth inhibition (GI₅₀ = 0.23–1.15 μM) in breast (4T1) and colon (HCT116) cancers .
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Mechanism: Apoptosis induction via Bax/Bcl-2 ratio modulation, ROS generation, and mitochondrial membrane depolarization .
Structure-Activity Relationships (SAR)
Critical Substituents
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Pyridine Orientation: 4-Pyridinyl > 3-pyridinyl for haspin affinity due to better ATP-pocket fit .
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N1 Side Chain: Hydrophobic acyl groups (e.g., m-hydroxyphenyl) improve potency by forming H-bonds with Glu613 .
Selectivity Considerations
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Off-Target Kinases: Minimal inhibition of Clk1–3, Dyrk1A/B (<20% at 1 μM) .
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Cellular Selectivity: No genotoxicity observed at ≤500 nM, unlike CHR-6494 (a pan-kinase inhibitor) .
Pharmacokinetic and Drug-Likeness Profiles
In Silico Predictions
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Lipophilicity: LogP = 2.4 (optimal for blood-brain barrier penetration) .
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Rule of Five Compliance: Molecular weight <500, H-bond donors <5, acceptors <10 .
Metabolic Stability
Applications in Drug Discovery
Haspin-Targeted Therapeutics
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Lead Optimization: Serves as a scaffold for dual Haspin/PLK1 inhibitors, showing synergy with paclitaxel in lung cancer models .
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Clinical Potential: Derivatives with IC₅₀ <100 nM advance to preclinical trials for solid tumors .
Broader Kinase Inhibition
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